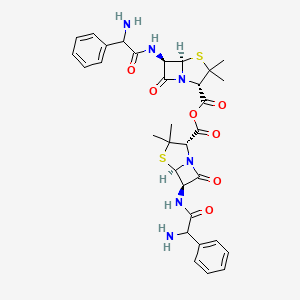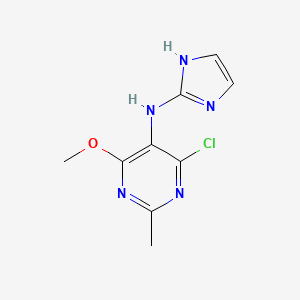
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine likely involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Functionalization: Introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group may involve nucleophilic substitution, coupling reactions, and protection/deprotection steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may undergo various chemical reactions, including:
Oxidation: The hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: Functional groups such as the nitro group (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4,4-Bis(4-fluorophenyl)butyl)piperazine: Lacks the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group.
4-(3-(3,4-Dimethoxyphenylthio)-2-hydroxypropyl)piperazine: Lacks the 4,4-bis(4-fluorophenyl)butyl group.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
143760-14-9 |
|---|---|
Molecular Formula |
C31H38F2N2O3S |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C31H38F2N2O3S/c1-37-30-14-13-28(20-31(30)38-2)39-22-27(36)21-35-18-16-34(17-19-35)15-3-4-29(23-5-9-25(32)10-6-23)24-7-11-26(33)12-8-24/h5-14,20,27,29,36H,3-4,15-19,21-22H2,1-2H3 |
InChI Key |
SMKDMCOANCWQPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



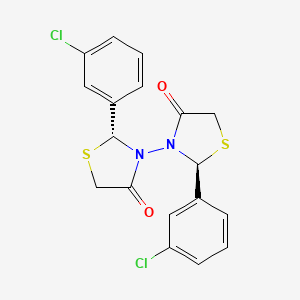
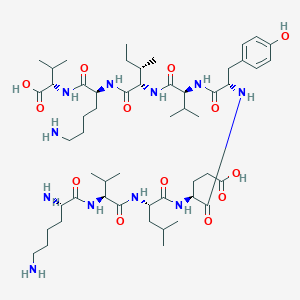


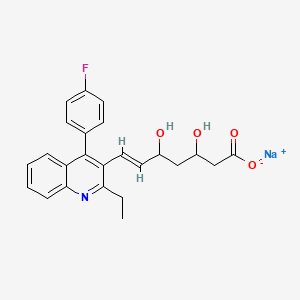
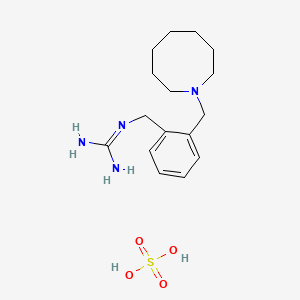
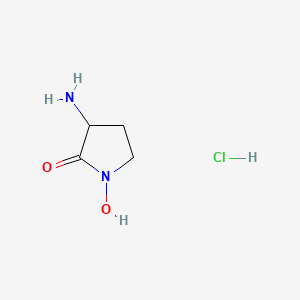
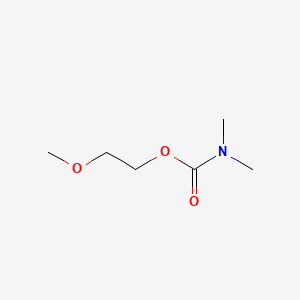
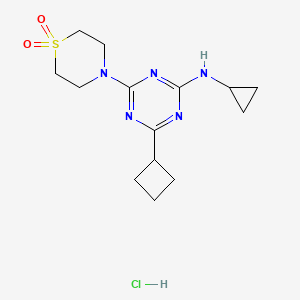

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
